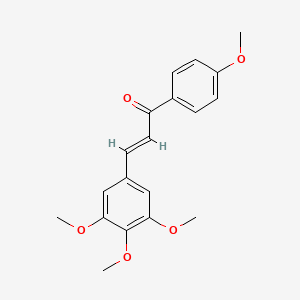
(E)-1-(4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Übersicht
Beschreibung
(E)-1-(4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, also known as Curcumin, is a natural polyphenol compound found in the turmeric plant. Curcumin is widely known for its anti-inflammatory, antioxidant, and anti-cancer properties. In recent years, there has been a growing interest in the potential therapeutic applications of curcumin in various diseases.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
- Synthesis and Antioxidant Activity : A study synthesized derivatives of 2'-aminochalcone, including compounds structurally related to (E)-1-(4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. These compounds were tested for their antioxidant activities, indicating that the presence of hydroxyl functionalities contributes to stronger antioxidant activity (Sulpizio et al., 2016).
Molecular Structure and Properties
- Molecular Structure and Analysis : Another study focused on the molecular structure, FT-IR, NBO, HOMO and LUMO, MEP, and first-order hyperpolarizability of a compound similar to our compound of interest. The findings included analysis of vibrational wavenumbers and geometrical parameters, providing insights into the electronic properties and charge transfer within the molecule (Mary et al., 2015).
Computational Insights
- Computational Study of Structural and Electronic Properties : A detailed computational study was conducted on a compound closely related to our compound of interest, exploring geometrical entities, electronic properties, and chemical reactivity. This study used density functional theory to investigate various aspects such as bond lengths, bond angles, and electronic parameters (Adole et al., 2020).
Crystal Structure Analysis
- Crystal Structure Examination : Research has been conducted on the crystal structure of compounds structurally similar to this compound. These studies focus on understanding the conformations and intermolecular interactions within the crystal structures (Jumaah et al., 2019).
Fluorescence Properties
- Influence on Fluorescence : A study investigated the influence of trimethoxy-substituted positions on the fluorescence of heteroaryl chalcone derivatives. The position of methoxy groups was found to substantially affect the fluorescent properties of these compounds (Suwunwong et al., 2011).
Photophysical Investigation
- Photophysical Properties : Research into the photophysical properties of compounds related to our compound of interest revealed insights into aspects like dipole moments, photochemical quantum yield, and fluorescence quantum yield. This study used solvatochromic shift methods and DFT studies to explore these properties (Asiri et al., 2017).
Wirkmechanismus
Trans-4’-Hydroxy-3,4,5-trimethoxychalcone, also known as (E)-1-(4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, is a chalcone derivative. Chalcones are precursors for flavonoids and isoflavonoids, which are common simple chemical scaffolds found in many naturally occurring compounds .
Target of Action
Chalcones have demonstrated potential in vitro and in vivo activity against cancers via multiple mechanisms, including cell cycle disruption, autophagy regulation, apoptosis induction, and immunomodulatory and inflammatory mediators .
Mode of Action
Chalcones interact with their targets to disrupt the cell cycle, regulate autophagy, induce apoptosis, and modulate immunological and inflammatory responses . For example, a synthetic chalcone derivative, 2-hydroxy-3’,5,5’-trimethoxychalcone (DK-139), suppresses the Toll-like receptor 4-mediated inflammatory response through inhibition of the Akt/NF-kappaB pathway .
Biochemical Pathways
Chalcones affect various biochemical pathways. They can disrupt the cell cycle, regulate autophagy, induce apoptosis, and modulate immunological and inflammatory responses . These effects can lead to the inhibition of cancer cell growth and proliferation .
Pharmacokinetics
Chalcone derivatives are known to have diverse adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
The result of chalcone action is the inhibition of cancer cell growth and proliferation. This is achieved through the disruption of the cell cycle, regulation of autophagy, induction of apoptosis, and modulation of immunological and inflammatory responses .
Eigenschaften
IUPAC Name |
(E)-1-(4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-21-16-10-12(11-17(22-2)18(16)23-3)4-9-15(20)13-5-7-14(19)8-6-13/h4-11,19H,1-3H3/b9-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPDEDVSUZRNQN-RUDMXATFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



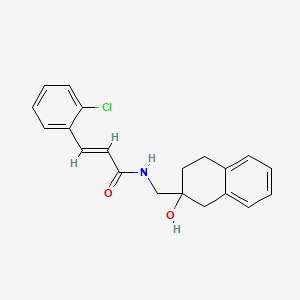
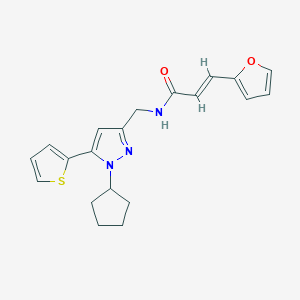
![5-((4-Methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid](/img/structure/B3405802.png)
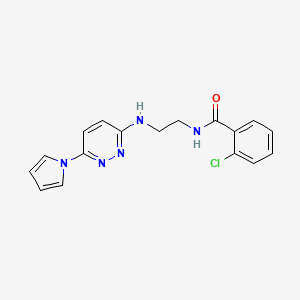

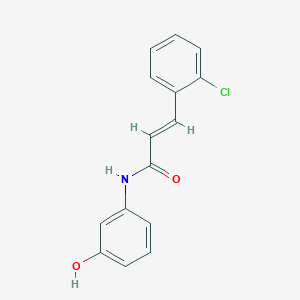

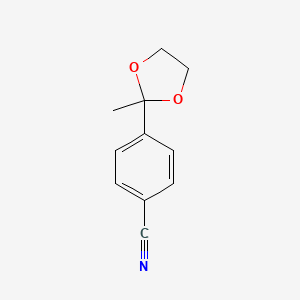
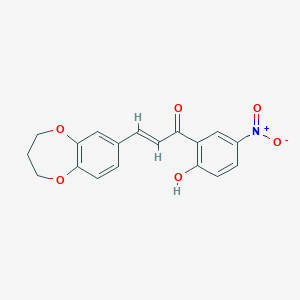


![2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B3405876.png)
![(2E)-3-(4-fluorophenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B3405878.png)
